pKa Differentiation from 5-Hydroxy Regioisomer
The predicted acid dissociation constant (pKa) of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is 5.57 ± 0.28 . This value is 0.35 log units higher (less acidic) than the predicted pKa of 5.22 ± 0.23 reported for its close regioisomer 2-(trifluoromethyl)pyrimidin-5-ol, which differs only by the absence of the 4-methyl substituent . The difference indicates that the electron-donating 4-methyl group measurably decreases the acidity of the 5-hydroxyl proton relative to the des-methyl analog.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 5.57 ± 0.28 |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyrimidin-5-ol: pKa 5.22 ± 0.23 |
| Quantified Difference | ΔpKa = +0.35 (target compound is less acidic) |
| Conditions | Predicted values; computational estimation method not specified in source databases |
Why This Matters
A pKa shift of 0.35 units alters the ionization state at physiological pH, which can affect solubility, permeability, and target binding—making the two compounds non-interchangeable in biological assays.
